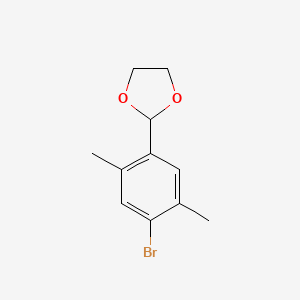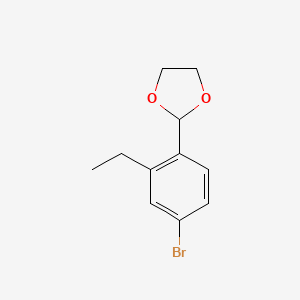
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane (BEPD) is an organic compound that has been studied for its potential applications in scientific research. This compound has been synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. BEPD has been shown to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has also been used as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. It is thought to inhibit these enzymes by binding to them and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane have not yet been fully studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to the use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane. It is not very soluble in aqueous solutions, making it difficult to use in certain types of experiments. Additionally, it is not very stable in organic solvents, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop more efficient methods for synthesizing 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane. Additionally, research could be conducted to explore the potential applications of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in various fields, such as medicine and agriculture. Finally, research could be conducted to explore the potential toxicity of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane and to develop methods for reducing its toxicity.
Métodos De Síntesis
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is usually complete within one hour. The product is then isolated by filtration and recrystallized from ethanol.
Propiedades
IUPAC Name |
2-(4-bromo-2-ethylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-7-9(12)3-4-10(8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAKPBAMPCZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

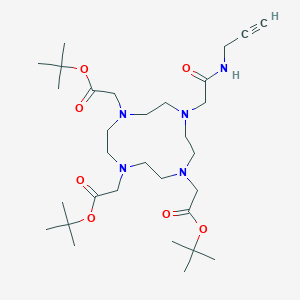
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
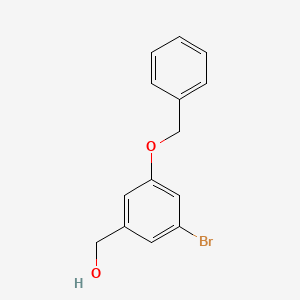
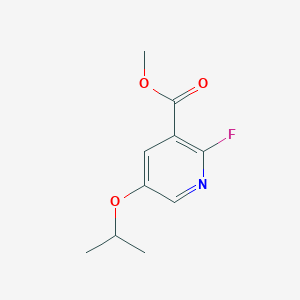
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)


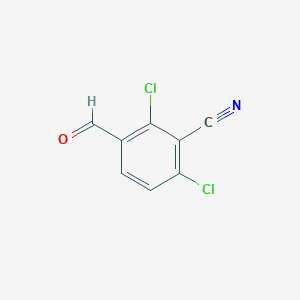
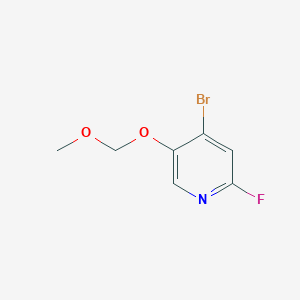
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)
